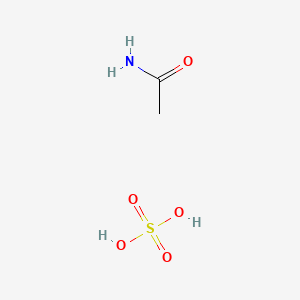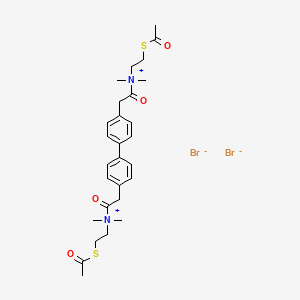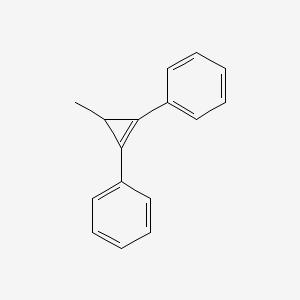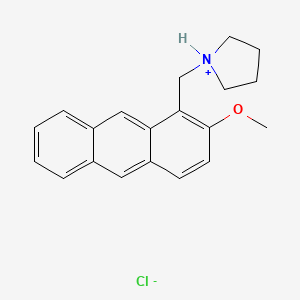
2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride is an organic compound that features a complex structure combining an anthracene core with methoxy and pyrrolidinylmethane substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride typically involves multiple steps, starting with the functionalization of the anthracene core. One common approach is to introduce the methoxy group via a nucleophilic substitution reaction, followed by the addition of the pyrrolidinylmethane moiety through a series of condensation and cyclization reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of catalytic processes can be employed to scale up the production while maintaining high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy and pyrrolidinylmethane groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce new functional groups to the anthracene core or the substituents.
Aplicaciones Científicas De Investigación
2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and pyrrolidinylmethane groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyanthracene: Lacks the pyrrolidinylmethane group, resulting in different chemical and biological properties.
1-Pyrrolidinylmethylanthracene: Lacks the methoxy group, which can affect its reactivity and applications.
Anthracene: The parent compound, which serves as a basis for various functionalized derivatives.
Uniqueness
2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride is unique due to the combination of methoxy and pyrrolidinylmethane groups on the anthracene core
Propiedades
Número CAS |
52723-13-4 |
|---|---|
Fórmula molecular |
C20H22ClNO |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
1-[(2-methoxyanthracen-1-yl)methyl]pyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C20H21NO.ClH/c1-22-20-9-8-17-12-15-6-2-3-7-16(15)13-18(17)19(20)14-21-10-4-5-11-21;/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3;1H |
Clave InChI |
LHZQNRXTQWGAKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C[NH+]4CCCC4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




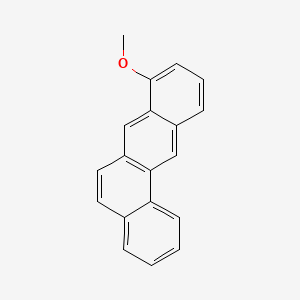
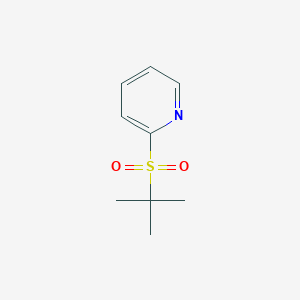
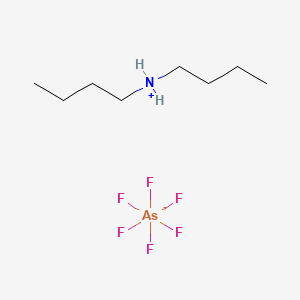
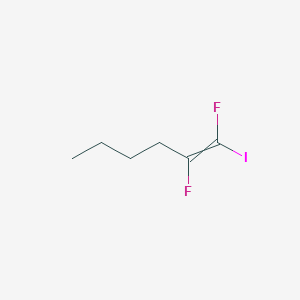
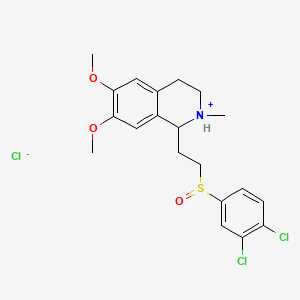
![2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-](/img/structure/B15344824.png)
